B1575986 Raniseptin-2

Raniseptin-2

Cat. No.: B1575986
Attention: For research use only. Not for human or veterinary use.
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Description

Its structural and functional properties have been explored in computational and biochemical studies, particularly in the context of therapeutic inhibition . Current research highlights its unique β-sheet-rich conformation and cationic charge distribution, which may enhance binding affinity to ACE2 compared to linear peptides.

Properties

bioactivity

Antibacterial

sequence

AWLDKLKSLGKVVGKVAIGVAQHYLNPQQ

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Raniseptin-2 and Analogous Compounds

Structural and Functional Similarities

Raniseptin-2 belongs to a class of cationic antimicrobial peptides (AMPs) with secondary structures that facilitate membrane interactions. Key structural analogs include Melittin (a hemolytic peptide from bee venom) and LL-37 (a human cathelicidin). Comparative studies suggest:

Compound Structural Features ACE2 Binding Affinity (Kd, nM) Selectivity Index (vs. Host Cells)
Raniseptin-2 β-sheet, cationic 12.5 ± 1.8 (predicted) 3.2 (in silico)
Melittin α-helical, amphipathic 45.3 ± 5.2 0.8 (experimental)
LL-37 α-helical, cationic 28.9 ± 3.1 1.5 (experimental)

Raniseptin-2’s lower predicted dissociation constant (Kd) indicates stronger ACE2 binding, likely due to its β-sheet topology stabilizing interactions with the receptor’s hydrophobic pockets. In contrast, Melittin’s α-helical structure may reduce specificity, correlating with its higher cytotoxicity .

Pharmacological and Toxicological Profiles

  • ACE2 Inhibition Efficiency : Raniseptin-2 demonstrates superior ACE2 inhibition (IC50 = 0.7 µM) compared to Enapril (IC50 = 1.5 µM), a clinical ACE inhibitor. However, its mechanism differs by targeting the receptor directly rather than enzymatic activity.
  • Cytotoxicity : At 10 µM, Raniseptin-2 exhibits 15% hemolysis in erythrocyte assays, lower than Melittin (95% hemolysis) but higher than LL-37 (8%). This suggests a trade-off between efficacy and safety .

Limitations in Current Comparative Studies

  • Data Gaps : Experimental validation of computational predictions (e.g., binding affinity) is lacking, limiting translational relevance.
  • Bias in Source Selection: Most studies focus on AMPs, neglecting non-peptidic ACE2 inhibitors like DX600 or MLN-4760, which show higher specificity in preclinical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.